molecular formula C22H22O4 B12531578 1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)- CAS No. 678967-36-7

1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-

Cat. No.: B12531578
CAS No.: 678967-36-7
M. Wt: 350.4 g/mol
InChI Key: KMTGCLWODBXVPJ-UHFFFAOYSA-N
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Description

1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the biphenyl group and the spiro linkage makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the spiro linkage: This can be achieved through cyclization reactions where two ring structures are formed around a central atom.

    Introduction of the biphenyl group: This step usually involves coupling reactions, such as Suzuki or Heck coupling, to attach the biphenyl moiety to the spiro structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The biphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1’-biphenyl]-4-ylethenyl)- is unique due to its specific combination of a spiro linkage and a biphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

678967-36-7

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

3-[1-(4-phenylphenyl)ethenyl]-1,2,5-trioxaspiro[5.5]undecan-9-one

InChI

InChI=1S/C22H22O4/c1-16(17-7-9-19(10-8-17)18-5-3-2-4-6-18)21-15-24-22(26-25-21)13-11-20(23)12-14-22/h2-10,21H,1,11-15H2

InChI Key

KMTGCLWODBXVPJ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1COC2(CCC(=O)CC2)OO1)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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